molecular formula C6H5ClO<br>C6H4ClOH<br>C6H5ClO B165306 2-Chlorophenol CAS No. 95-57-8

2-Chlorophenol

Cat. No. B165306
CAS RN: 95-57-8
M. Wt: 128.55 g/mol
InChI Key: ISPYQTSUDJAMAB-UHFFFAOYSA-N
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Description

2-Chlorophenol or ortho-chlorophenol is an organic compound with the formula C6H4ClOH. It is one of three isomeric monochloride derivatives of phenol . It is used occasionally as a disinfectant and has few other applications . It is an intermediate in the polychlorination of phenol .


Synthesis Analysis

2-Chlorophenol can be synthesized by dropping 0.5 mole of tert-butyl hypochlorite, with stirring, into a solution or suspension of 0.5 mole of phenol in 150-300 ml of carbon tetrachloride . The temperature is allowed to rise to the boiling point of the solvent. The mixture is then boiled under reflux for a further 2 hours, the carbon tetrachloride and the tert-butyl alcohol are distilled off, and the residue is fractionated collecting fraction boiling at 174.9 °C .


Molecular Structure Analysis

The molecular structure of 2-Chlorophenol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Chlorophenol undergoes oxidation in supercritical water, both experimentally and theoretically . The primary single-ring products were identified as chlorohydroquinone, 2,4-dichlorophenol (2,4-DCP), 2,6-DCP, and 4-CP .


Physical And Chemical Properties Analysis

2-Chlorophenol is a colorless liquid, although commercial samples are often yellow or amber-colored . It has an unpleasant, penetrating (carbolic) odor . It is poorly soluble in water .

Scientific Research Applications

Photocatalytic Degradation

2-Chlorophenol (2-CP) is subject to photocatalytic degradation, which is enhanced when titanium dioxide is doped with copper sulfate. This process is effective under visible light and is significant for removing 2-CP from the environment, particularly in water treatment applications. The optimal conditions for this degradation involve specific catalyst dosages and temperatures, demonstrating the potential for tailored environmental remediation strategies (Lin et al., 2018).

Cytogenetic and Genotoxic Effects

Research has also explored the cytogenetic and genotoxic effects of 2-CP. For instance, studies using Allium cepa (onion) root meristem cells have shown that 2-CP induces chromosomal abnormalities and DNA damage. This highlights its potential risks to the environment and the importance of monitoring and controlling its release into ecosystems (Küçük & Liman, 2018).

Toxicity and Genotoxicity Assessment

The toxic and genotoxic impacts of 2-CP have been evaluated on various organisms, including bacteria, fish, and human cells. This comprehensive approach helps in understanding the broader ecological and health implications of 2-CP exposure, aiding in the development of safety guidelines and environmental regulations (Vlastos et al., 2016).

Sono-Photocatalytic Degradation

Combining sonication with photocatalysis has been investigated for the degradation of 2-CP in water. This approach offers insights into the kinetic and energetic aspects of 2-CP degradation, potentially leading to more efficient water purification methods (Ragaini et al., 2001).

Removal from Aqueous Solutions

Studies have focused on the removal of 2-CP from aqueous solutions using liquid membranes, examining the equilibrium and mass transfer characteristics. This research contributes to the development of effective techniques for extracting harmful pollutants from water sources (Lin et al., 2002).

Safety And Hazards

2-Chlorophenol is harmful if swallowed, in contact with skin, or if inhaled . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chlorophenol
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InChI

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H
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InChI Key

ISPYQTSUDJAMAB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)O)Cl
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Molecular Formula

C6H5ClO, Array
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DSSTOX Substance ID

DTXSID5021544
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Molecular Weight

128.55 g/mol
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Physical Description

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F)., Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

347 to 349 °F at 760 mmHg (NTP, 1992), 174.9 °C at 760 mm Hg, 175 °C
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Flash Point

147 °F (NTP, 1992), 64 °C, 64 °C (147 °F) CLOSED CUP, 64 °C c.c.
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Solubility

10 to 50 mg/mL at 59 °F (NTP, 1992), Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene, Sol in aqueous sodium hydroxide, alcohol, ether, 2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C, Freely soluble in alcohol, ether, caustic alkali solutions, For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 2.85
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Density

1.25 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2634 at 20 °C/4 °C, Relative density (water = 1): 1.3
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Vapor Density

Relative vapor density (air = 1): 4.4
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Vapor Pressure

1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992), 2.53 [mmHg], 2.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 230
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Mechanism of Action

The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule. There appears to be a relationship between chlorination and the toxicity of PCP and T4CP, although there is no clear-cut relationship between the degree of chlorination and toxicityin MCP, DCP, and the T3CP series. /chlorophenols/
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Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/
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Product Name

2-Chlorophenol

Color/Form

Light amber liquid, Colorless to yellow brown liquid

CAS RN

95-57-8, 25167-80-0
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Melting Point

48.2 °F (NTP, 1992), 9.8 °C, MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA), 9.3-9.8 °C
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-CHLOROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorophenol
Reactant of Route 2
2-Chlorophenol
Reactant of Route 3
2-Chlorophenol
Reactant of Route 4
2-Chlorophenol
Reactant of Route 5
2-Chlorophenol
Reactant of Route 6
2-Chlorophenol

Citations

For This Compound
24,500
Citations
HH Huang, MC Lu, JN Chen - Water Research, 2001 - Elsevier
The aim of this study was to examine the catalyzed decomposition of hydrogen peroxide and 2-chlorophenol (2-CP) in the presence of iron oxides. Granular ferrihydrite, goethite, and …
Number of citations: 352 www.sciencedirect.com
S Xu, Q Zhu, S Xu, M Yuan, X Lin, W Lin, Y Qin… - Chinese Journal of …, 2021 - Elsevier
… 2-chlorophenol is considered as priority pollutant by many countries [3]. It is essential therefore, removal of 2-chlorophenol … Meanwhile, 2-chlorophenol was used in this work to study the …
Number of citations: 50 www.sciencedirect.com
MA Barakat, H Schaeffer, G Hayes… - Applied Catalysis B …, 2005 - Elsevier
The photocatalytic degradation of 2-chlorophenol (2-CP) in aqueous solution was studied using Co-doped TiO 2 nanoparticles catalyst. The catalyst samples were synthesized by a sol–…
Number of citations: 400 www.sciencedirect.com
F Fava, PM Armenante… - Letters in Applied …, 1995 - Wiley Online Library
… In the present study, an aerobic bacterial culture capable of using 2-chlorophenol, 3-chlorophenol, 4-chlorophenol and other organic compounds as sole carbon sources was isolated …
D Shchukin, S Poznyak, A Kulak, P Pichat - Journal of Photochemistry and …, 2004 - Elsevier
… , sorption properties with respect to 2-chlorophenol, and optical absorption were determined … in the case of the degradation of 2-chlorophenol in water. For both calcination temperatures, …
Number of citations: 155 www.sciencedirect.com
N Khanikar, KG Bhattacharyya - Chemical Engineering Journal, 2013 - Elsevier
… preparation and characterization of oxidation catalysts obtained by incorporating Cu(II) into kaolinite and montmorillonite and their utilization in the wet oxidation of 2-chlorophenol (2-CP…
Number of citations: 63 www.sciencedirect.com
Y Ku, K Chen, K Lee - Water Research, 1997 - Elsevier
… decomposition of 2-chlorophenol by sonolysis. The decomposition rate of 2-chlorophenol was … the effect of process variables on the 2-chlorophenol decomposition by sonication. ~ 1997 …
Number of citations: 128 www.sciencedirect.com
R Li, PE Savage, D Szmukler - AIChE journal, 1993 - Wiley Online Library
2‐Chlorophenol (2CP) was oxidized in near‐critical and supercritical water in a high‐pressure plug‐flow reactor. The global kinetics for 2CP disappearance were described by a rate …
Number of citations: 164 aiche.onlinelibrary.wiley.com
Y Ku, RM Leu, KC Lee - Water Research, 1996 - Elsevier
… rate of 2-chlorophenol at pH 3, but … 2-chlorophenol of unit surface area for both were almost the same in this research. Thus, the difference of the decomposition rates of 2-chlorophenol …
Number of citations: 193 www.sciencedirect.com
Z Shi, ME Sigman, MM Ghosh… - Environmental science & …, 1997 - ACS Publications
The photochemical degradation and dechlorination of 2-chlorophenol (2CP) (0.1 g/L) dissolved in surfactant solutions has been studied. The initial degradation and dechlorination of …
Number of citations: 89 pubs.acs.org

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